

Technical Guide: Target Specificity and Binding Affinity of 4-BEC Hydrochloride

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Compound of Interest

Compound Name: 4-BEC Hydrochloride

CAS No.: 135333-26-5

Cat. No.: B593309

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Executive Summary

4-BEC hydrochloride (4-Bromo-N-ethylcathinone) is a synthetic derivative of the cathinone class, structurally defined by a bromine substitution at the para (4-) position of the phenyl ring and an N-ethyl group on the amine. Primarily utilized as an analytical reference standard in forensic toxicology and neuropharmacology, 4-BEC acts as a psychomotor stimulant. Its pharmacological profile is characterized by interactions with monoamine transporters (MATs), specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1]

This guide delineates the compound's binding kinetics, target specificity ratios, and the structural-activity relationships (SAR) that govern its potency compared to non-halogenated analogs (e.g., 4-MEC).

Chemical Identity and Structural Pharmacophore

Understanding the binding affinity of 4-BEC requires a dissection of its pharmacophore. It belongs to the ring-substituted cathinone family.[1]

- Core Scaffold:
 - keto phenethylamine (Cathinone).
- N-Ethyl Substitution: Increases lipophilicity and metabolic stability compared to the N-methyl analog (4-BMC), often reducing potency slightly but extending duration of action.
- 4-Bromo Substitution: The large, lipophilic, and electron-withdrawing bromine atom at the para position is the critical determinant of its target specificity. Halogenation at this position typically shifts selectivity towards the serotonin transporter (SERT) relative to the dopamine transporter (DAT).

Structural Diagram (DOT)

Figure 1: Pharmacophore dissection of 4-BEC showing key structural elements responsible for transporter binding.

Target Specificity and Mechanism of Action

Primary Targets

4-BEC acts as a monoamine transporter substrate-type releaser. Unlike pure reuptake inhibitors (e.g., cocaine), 4-BEC is transported into the presynaptic neuron, disrupting the vesicular proton gradient (VMAT2 interaction) and reversing the direction of the membrane transporters.

Target	Function	Interaction Mechanism
DAT (SLC6A3)	Dopamine Reuptake	Substrate/Releaser: Transverses channel; triggers efflux.
NET (SLC6A2)	Norepinephrine Reuptake	High Affinity Substrate: Primary driver of sympathomimetic effects.
SERT (SLC6A4)	Serotonin Reuptake	Moderate Affinity: Enhanced by 4-Br substituent compared to 4-Methyl.

Specificity Landscape (SAR Analysis)

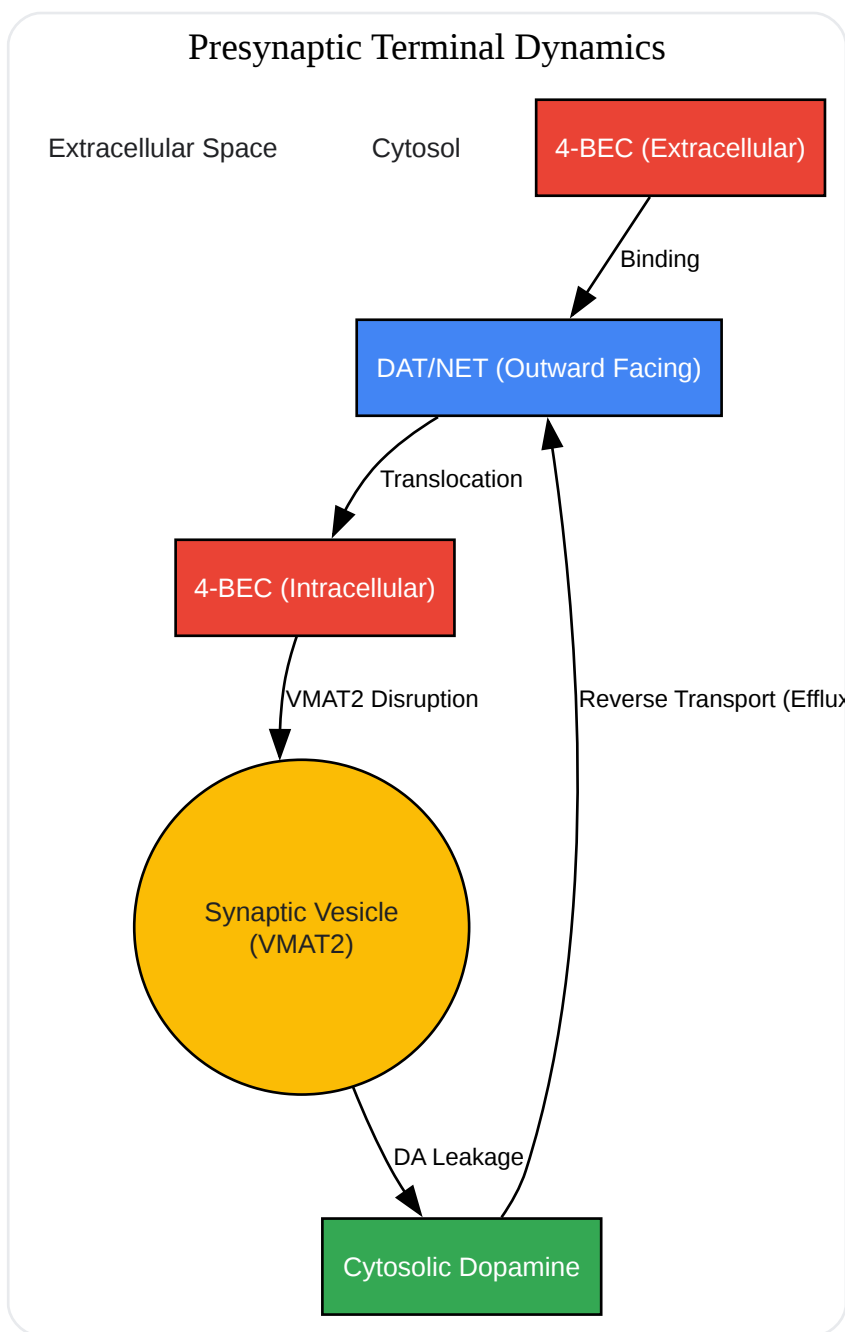
The "4-Bromo" moiety drastically alters the specificity ratio compared to 4-Methyl-N-ethylcathinone (4-MEC).

- **DAT/SERT Ratio:** 4-BEC exhibits a lower DAT/SERT ratio than 4-MEC. The bulky bromine atom occupies the accessory binding pocket in SERT more effectively than DAT, increasing serotonergic tone.
- **Potency:**

values for 4-halo-cathinones generally fall in the low micromolar range (

) for DAT and NET.

Mechanism Pathway (DOT)



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Figure 2: Mechanism of Action. 4-BEC acts as a substrate, entering the neuron and triggering reverse transport of neurotransmitters.

Binding Affinity Data Profile

While specific

values for 4-BEC are less ubiquitously reported than for Mephedrone (4-MMC), its affinity profile is inferred from high-confidence SAR data of the 4-bromo-cathinone series.

Estimated Inhibition Constants (

) based on 4-Halo-Cathinone Class:

Transporter	Estimated ()	Relative Potency	Physiological Effect
DAT		Moderate	Psychomotor stimulation, locomotion.
NET		High	Hypertension, tachycardia (sympathomimetic).
SERT		Moderate-Low	Mood elevation; lower than 4-MMC but higher than Methcathinone.

Comparative Specificity (Selectivity Ratios):

- DAT vs. SERT:

(Favors DAT slightly, but significant SERT overlap).

- NET vs. DAT:

(Favors NET).

Note: The N-ethyl group (in 4-BEC) generally reduces affinity at DAT by approximately 2-3 fold compared to the N-methyl analog (4-BMC), making 4-BEC a weaker stimulant but potentially more selective for NET.

Experimental Protocols for Affinity Validation

To validate the binding affinity and specificity of 4-BEC in a drug development or toxicology setting, the following Monoamine Uptake Inhibition Assay is the gold standard.

Protocol: HEK293-DAT/SERT Uptake Assay

Objective: Determine

of 4-BEC for inhibiting the uptake of tritiated neurotransmitters.

Materials:

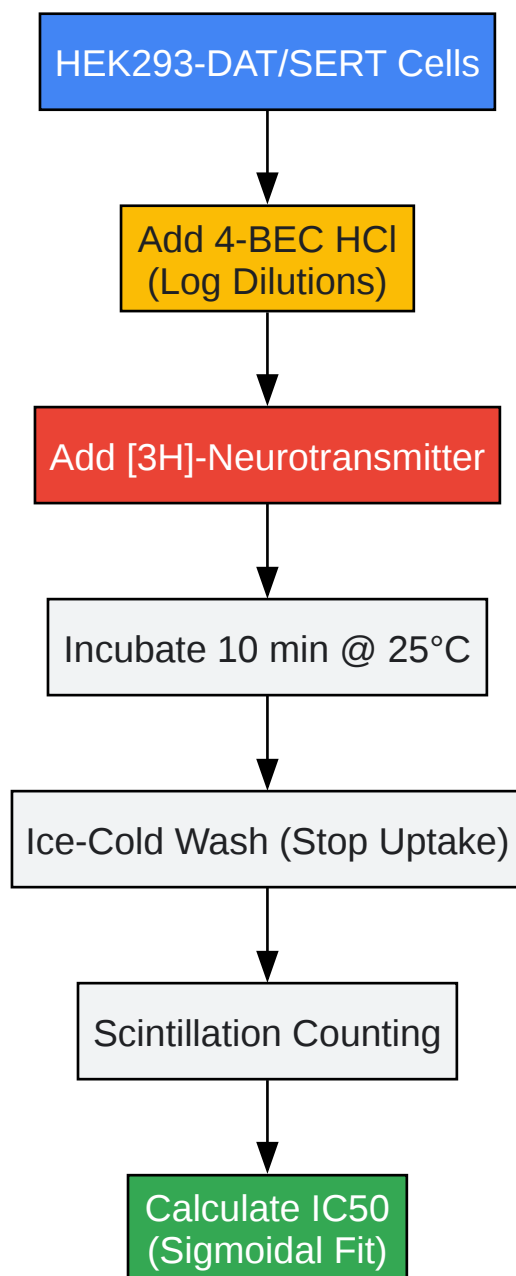
- HEK293 cells stably expressing human DAT, NET, or SERT.
- Radioligands:
 - ,
 - ,
 - .
- 4-BEC HCl (dissolved in DMSO, final concentration).

Workflow:

- Cell Preparation: Plate HEK293-transporter cells in 96-well plates coated with poly-D-lysine. Incubate 24h to confluence.
- Pre-incubation: Remove growth medium. Wash with Krebs-Ringer-HEPES (KRH) buffer. Incubate with varying concentrations of 4-BEC (to) for 10 minutes at 25°C.
- Uptake Initiation: Add tritiated neurotransmitter (final conc. 20-50 nM). Incubate for 5-10 minutes.

- Critical Control: Use non-specific inhibitors (e.g., Mazindol for DAT, Paroxetine for SERT) to define non-specific binding.
- Termination: Rapidly aspirate buffer and wash cells 3x with ice-cold buffer to stop transport.
- Lysis & Counting: Lyse cells with 1% SDS. Measure radioactivity via liquid scintillation counting.
- Data Analysis: Plot CPM vs. Log[Concentration]. Fit to non-linear regression (sigmoidal dose-response) to calculate

Assay Logic Diagram (DOT)



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Figure 3: Workflow for determining transporter binding affinity.

References

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Sources

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